REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:24])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([NH:15][C:16]([NH:18][CH2:19]C(F)(F)F)=[O:17])[CH:12]=[CH:13][CH:14]=2)[O:3]1.FC(F)(F)CN>C1COCC1>[CH3:19][NH:18][C:16]([NH:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([B:4]2[O:5][C:6]([CH3:8])([CH3:7])[C:2]([CH3:24])([CH3:1])[O:3]2)[CH:10]=1)=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(C=CC1)NC(=O)NCC(F)(F)F)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CN)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
|
Smiles
|
CNC(=O)NC1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |